7-chloro-5-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one
Description
7-Chloro-5-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a benzothiazepine derivative characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen atoms. The compound features two chlorine substituents: one at the 7-position of the benzothiazepine core and another on the para position of the phenylmethyl group attached to the 5-position.
Properties
IUPAC Name |
7-chloro-5-[(4-chlorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NOS/c17-12-3-1-11(2-4-12)10-19-14-9-13(18)5-6-15(14)21-8-7-16(19)20/h1-6,9H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJHIXVKISSNHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one typically involves the following steps:
Formation of the Benzothiazepine Ring: This step involves the cyclization of appropriate precursors to form the benzothiazepine ring structure.
Chlorination: Introduction of chlorine atoms at specific positions on the benzothiazepine ring.
Benzylation: Attachment of the 4-chlorobenzyl group to the benzothiazepine ring.
The reaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as Lewis acids, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques like recrystallization and chromatography is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzothiazepine derivatives.
Scientific Research Applications
7-chloro-5-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role as a calcium channel blocker.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-5-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to various physiological effects. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Structural Analogues
Key Differences and Implications
Ro5 4684, a benzodiazepine, shares a 7-chloro substituent but lacks the sulfur atom in its heterocyclic ring, which may limit cross-reactivity with benzothiazepine targets .
Spectral and Analytical Data :
- The IR and NMR data for 5b (a thiazolo[4,5-d]pyrimidin-2-one derivative) show similarities in carbonyl (C=O) and aromatic signals, suggesting shared synthetic pathways or purification challenges .
Crystallographic and Conformational Analysis :
- The puckered ring conformation in benzothiazepines (as analyzed via Cremer-Pople coordinates) influences molecular interactions and crystal packing, which are critical for drug formulation .
Therapeutic Potential: While Diltiazem is clinically established, the target compound’s dual chlorination may confer unique selectivity or toxicity profiles requiring further investigation .
Research Findings and Gaps
- Synthetic Challenges : The synthesis of 7-chloro-5-[(4-chlorophenyl)methyl] derivatives involves multi-step reactions, with purity often verified via NMR and elemental analysis (e.g., 5b in ).
- Crystallography : Tools like SHELXL and ORTEP-3 are essential for resolving benzothiazepine conformations and hydrogen-bonding patterns, which correlate with stability and bioavailability .
Biological Activity
The compound 7-chloro-5-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a member of the benzothiazepine class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound consists of a benzothiazepine core with specific substitutions that influence its biological properties. The presence of chlorine and a chlorophenyl group enhances its lipophilicity and potential receptor interactions.
Antimicrobial Activity
Research indicates that compounds within the benzothiazepine class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess activity against various bacterial strains. The compound's structural features are believed to contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies suggest that it can effectively inhibit AChE activity, which is crucial for neurotransmitter regulation in the nervous system. This inhibition may lead to enhanced cholinergic signaling and has implications for treating neurodegenerative diseases like Alzheimer's.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Modulation : The compound may act as a positive allosteric modulator at certain neurotransmitter receptors.
- Enzyme Interference : By inhibiting enzymes like AChE and urease, it alters biochemical pathways critical for microbial survival and neurotransmission.
Case Studies
Several studies have highlighted the pharmacological potential of benzothiazepine derivatives:
- Neuroprotective Effects : In animal models, compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress.
- Anticancer Activity : Preliminary investigations suggest that these compounds may induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
